2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS No.: 1251576-88-1
Cat. No.: VC7463259
Molecular Formula: C18H20N4O4S2
Molecular Weight: 420.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-88-1 |
|---|---|
| Molecular Formula | C18H20N4O4S2 |
| Molecular Weight | 420.5 |
| IUPAC Name | 2-(2-phenoxyethyl)-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C18H20N4O4S2/c23-18-21-14-16(28(24,25)20-9-12-27-13-10-20)6-7-17(21)19-22(18)8-11-26-15-4-2-1-3-5-15/h1-7,14H,8-13H2 |
| Standard InChI Key | JPQCRHJCOSJHTF-UHFFFAOYSA-N |
| SMILES | C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2 |
Introduction
1. Overview of the Compound
2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)124triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound that incorporates several functional groups and structural features:
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Phenoxyethyl group: Suggests potential lipophilicity and interactions with hydrophobic environments.
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Thiomorpholine sulfonyl group: Imparts polarity and may enhance solubility or reactivity.
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124Triazolo[4,3-a]pyridine core: A fused heterocyclic system often associated with bioactive compounds.
This structure indicates the compound may have pharmaceutical or agrochemical applications, particularly as a sulfonamide derivative.
2. Potential Applications
Pharmaceutical Research
Compounds containing the triazolo[4,3-a]pyridine scaffold have been explored for various biological activities:
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Antimalarial agents: Similar derivatives have shown inhibitory activity against Plasmodium falciparum .
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Antimicrobial properties: Sulfonamide-containing compounds are widely used in antibacterial agents.
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Enzyme inhibition: The sulfonyl group can interact with active sites of enzymes, making it a potential candidate for drug discovery.
Agrochemicals
Sulfonamides and triazole derivatives are commonly used in pesticides and fungicides due to their ability to disrupt essential biological pathways in pests or fungi.
3. Synthesis
The synthesis of such compounds typically involves:
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Formation of the triazolo[4,3-a]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and pyridine-based precursors.
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Introduction of the sulfonamide group: Using sulfonyl chlorides or related reagents.
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Attachment of the phenoxyethyl group: Via alkylation reactions using phenoxyalkyl halides.
4. Characterization Techniques
To confirm the structure and purity of the compound:
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NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural analysis.
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.
5. Data Table Example
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄S₂ |
| Molecular Weight | Approx. 410 g/mol |
| Solubility | Likely soluble in polar organic solvents |
| Functional Groups | Sulfonamide, phenoxyethyl |
| Potential Applications | Antimalarial, antimicrobial, pesticide |
6. Future Research Directions
Biological Evaluation
Further studies could explore:
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Enzyme inhibition assays (e.g., falcipain-2 for antimalarial activity).
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Antibacterial testing against Gram-positive and Gram-negative strains.
Optimization
Structural modifications could enhance potency or selectivity by altering substituents on the triazolo[4,3-a]pyridine core or phenoxyethyl group.
Computational Studies
Molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions can guide optimization efforts.
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